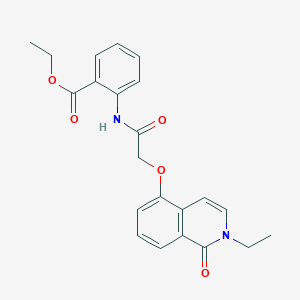

Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate

Description

Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core connected via an acetamido linker to a 2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl moiety. This structure combines aromatic, ester, and heterocyclic components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 2-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-3-24-13-12-15-16(21(24)26)9-7-11-19(15)29-14-20(25)23-18-10-6-5-8-17(18)22(27)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLLVAIUXNDDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Isoquinoline

The synthesis begins with N-alkylation of isoquinoline to introduce the ethyl group:

Oxidation to 1-Oxo Derivative

The alkylated intermediate is oxidized to form the 1-oxo group:

Hydroxylation at Position 5

Electrophilic aromatic substitution introduces the hydroxyl group:

- Method : Nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C, followed by reduction with hydrogen gas (H₂) and palladium on carbon (Pd/C).

- Key Data :

Synthesis of Ethyl 2-(2-chloroacetamido)benzoate

Amination of Ethyl 2-aminobenzoate

- Reaction : Ethyl 2-aminobenzoate reacts with chloroacetyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base at 0°C.

- Workup : Extraction with DCM, washed with brine, and dried over sodium sulfate (Na₂SO₄).

- Yield : 88% after column chromatography (petroleum ether:ethyl acetate = 3:1).

Ether Coupling via Williamson Synthesis

Reaction Conditions

Purification and Characterization

- Purification : Silica gel chromatography (ethyl acetate:methanol = 10:1).

- Yield : 72%.

- Spectroscopic Data :

Alternative Synthetic Routes

Mitsunobu Etherification

Ullmann Coupling

- Catalyst : Copper(I) iodide (CuI) with 1,10-phenanthroline in dimethyl sulfoxide (DMSO).

- Temperature : 110°C for 24 hours.

- Outcome : Lower yield (55%) due to side reactions.

Optimization Challenges

Byproduct Formation

Solvent Effects

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isoquinolines.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its structural complexity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Research is ongoing to explore its efficacy and safety in treating various medical conditions.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

Key Differences :

- Functional Groups: The benzoic acid derivative (C₁₁H₁₁NO₅) replaces the ethyl benzoate group with a carboxylic acid, altering solubility and hydrogen-bonding capacity .

- Crystallography: The benzoic acid analog crystallizes in a triclinic system (space group P1) with planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds .

Ethyl 4-(Dimethylamino) Benzoate

Key Differences :

- Substituents: The dimethylamino group at the para position enhances electron-donating effects, increasing reactivity in photopolymerization compared to acetamido-linked derivatives .

- Performance: In resin cements, ethyl 4-(dimethylamino) benzoate exhibits higher degrees of conversion and superior physical properties compared to methacrylate analogs, suggesting that substituent electronic effects critically influence reactivity .

Pyrazophos and Tribenuron Methyl Ester (Pesticide Analogs)

Key Differences :

- Bioactivity: Pyrazophos (an organophosphate) and tribenuron methyl (a sulfonylurea) feature sulfur-containing groups absent in the target compound. These groups are essential for their pesticidal activity .

- Structural Motifs: The target compound’s isoquinoline moiety may offer distinct interactions with biological targets compared to pyrimidine or imidazole rings in pesticides.

Ethyl 4-(2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate

Physicochemical and Functional Comparisons

| Property | Target Compound | 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid | Ethyl 4-(Dimethylamino) Benzoate | Pyrazophos |

|---|---|---|---|---|

| Molecular Weight | ~400 (estimated) | 237.21 | 193.21 | 410.33 |

| Functional Groups | Ester, Acetamido | Carboxylic acid, Ester | Ester, Dimethylamino | Organophosphate |

| Hydrogen Bonding | Moderate | High | Low | Low |

| Lipophilicity (LogP) | High (estimated) | Low | Moderate | High |

| Applications | Research chemical | Intermediate, Crystal studies | Polymer initiator | Pesticide |

Research Findings and Implications

- Reactivity: Ethyl benzoate derivatives with electron-donating groups (e.g., dimethylamino) show enhanced reactivity in polymerization, whereas acetamido-linked compounds may prioritize stability .

- Biological Activity: Isoquinoline derivatives are explored for antimicrobial or anticancer properties, but structural nuances (e.g., ethyl vs. ethoxyethyl substituents) could modulate efficacy .

- Crystallinity : Hydrogen-bonding capacity in carboxylic acid analogs promotes ordered crystal lattices, whereas ester derivatives may favor amorphous phases .

Biological Activity

Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound's structure comprises an isoquinoline moiety linked to an acetamido group, which is known for its diverse biological activities. The molecular formula is , indicating a substantial presence of carbon, hydrogen, nitrogen, and oxygen. The isoquinoline framework is particularly noteworthy for its applications in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂O₃ |

| Molecular Weight | 305.35 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research has indicated that compounds with isoquinoline structures often exhibit anticancer properties. For instance, derivatives of isoquinoline have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This compound may share similar mechanisms due to the presence of the isoquinoline moiety.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against a range of bacterial and fungal strains. The presence of the acetamido group may enhance membrane permeability, facilitating greater interaction with microbial targets.

Neuropharmacological Effects

Isoquinoline derivatives are also implicated in neuropharmacology. They may interact with neurotransmitter systems and exhibit neuroprotective effects. Preliminary studies suggest that the compound could influence pathways related to neurodegenerative diseases, although more research is needed to elucidate these effects.

Structure-Activity Relationship (SAR)

The SAR of this compound can be explored through comparisons with other isoquinoline-based compounds. The following table summarizes key findings from related research:

| Compound | Biological Activity | Key Features |

|---|---|---|

| 1-(o-Tolyl)-N-(2-methylphenyl)acetamide | Moderate anticancer activity | Lacks isoquinoline structure |

| 3-Ethyl-N-(o-tolyl)propanamide | Antimicrobial effects | Similar amide linkage |

| 4-Chloro-benzamide derivatives | Inhibition of RET kinase | Contains substituted heteroaryl rings |

The unique combination of the isoquinoline core and the acetamido group in this compound may enhance its bioactivity compared to simpler derivatives.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antitumor Activity Study : A study demonstrated that a related isoquinoline derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity.

- Antimicrobial Efficacy : Research on benzamide derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that modifications at the acetamide position could enhance antimicrobial properties.

- Neuroprotective Effects : A recent study highlighted that certain isoquinoline compounds reduced oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative disorders.

Q & A

Q. Optimization Strategies :

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) under anhydrous conditions ensures solubility and minimizes side reactions .

- Temperature Control : Dropwise addition of reagents at 273 K prevents exothermic side reactions .

- Purification : Recrystallization from ethanol yields high-purity crystals (55% yield) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm the presence of ester, amide, and ether functional groups. For example, the ethyl ester group shows characteristic triplets at δ ~1.3 ppm () and δ ~4.2 ppm () .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% recommended for pharmacological studies) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 437.1842 (calculated for ) .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?

X-ray crystallography provides definitive 3D structural data. For example:

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | |

| Unit Cell Dimensions | |

This data confirms intramolecular hydrogen bonds (e.g., N–H···O=C) and planar isoquinoline moieties, critical for stability and bioactivity .

Advanced: What mechanistic hypotheses explain the pharmacological activity of structurally related isoquinoline derivatives?

Isoquinoline derivatives often target enzymes or receptors via:

- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., MAPK or PI3K pathways) .

- Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the planar aromatic system and hydrogen-bonding acetamido groups .

- Oxidative Stress Modulation : The 1-oxo group may act as a redox-active site, scavenging free radicals in anti-inflammatory assays .

Q. Validation Methods :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets like COX-2 or TNF-α .

- In Vitro Assays : Measure IC values in enzyme inhibition assays (e.g., ELISA for COX-2 activity) .

Advanced: How should researchers address contradictions in solubility and stability data across studies?

Case Example : Discrepancies in reported solubility in DMSO (10–50 mg/mL).

- Methodological Audit : Ensure consistent temperature (e.g., 25°C) and solvent pre-saturation .

- Degradation Analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis of the ester or amide bonds .

- Data Normalization : Report solubility as molarity (mM) rather than mg/mL to account for molecular weight variations in analogs .

Advanced: What strategies are effective for derivatizing this compound to enhance bioactivity?

- Side-Chain Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the benzoate moiety to improve metabolic stability .

- Metal Complexation : Coordinate with transition metals (e.g., Cu) to enhance DNA-binding capacity in anticancer studies .

- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to increase oral bioavailability .

Q. Validation :

- SAR Studies : Compare IC values of derivatives in cell-based assays (e.g., MTT assay against HeLa cells) .

- Pharmacokinetics : Measure plasma half-life in rodent models post-derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.